1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol
Description
This compound features a piperazine core substituted with a 4-fluorophenyl group at the 1-position. The propan-2-ol backbone is linked to a 4-methoxyphenoxy group, contributing to its unique electronic and steric profile.
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O3/c1-25-19-6-8-20(9-7-19)26-15-18(24)14-22-10-12-23(13-11-22)17-4-2-16(21)3-5-17/h2-9,18,24H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYUYKZFZAWJDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under reflux conditions.
Substitution with Fluorophenyl Group: The piperazine ring is then reacted with 4-fluorobenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the fluorophenyl group.
Introduction of the Methoxyphenoxy Group: The final step involves the reaction of the intermediate product with 4-methoxyphenol in the presence of a suitable catalyst, such as potassium tert-butoxide, to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of receptor-ligand interactions due to its ability to bind to certain receptors.
Medicine: Potential use in the development of pharmaceutical agents targeting specific receptors.
Industry: As an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the methoxyphenoxy group contributes to its overall stability and solubility. The compound can modulate the activity of its target by either activating or inhibiting its function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
Table 1: Key Structural Analogs and Their Modifications
Key Observations :
- Steric Considerations: The 4-methoxyphenoxy group introduces less steric hindrance than bulkier substituents like 2-chlorophenylsulfanyl (), possibly improving pharmacokinetic properties .
- Symmetry: The bis-substituted analog in exhibits dual 4-methoxyphenoxy groups, which may enhance multivalent interactions but reduce metabolic stability compared to the mono-substituted target compound .
Key Findings :
Pharmacological Implications
- Dopamine Uptake Inhibition : Compounds like JJC8-088 () with bis(4-fluorophenyl)methyl sulfonyl groups highlight the importance of fluorinated aryl groups in modulating dopamine transporter affinity. The target compound’s 4-fluorophenyl group may confer similar activity .
- Antimicrobial Potential: Piperazine derivatives in and exhibit structural motifs (e.g., thiazole rings) linked to biofilm inhibition, suggesting the target compound’s propan-2-ol and aryl ether groups could be explored for similar applications .
Biological Activity
The compound 1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol , often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 362.46 g/mol. The structure includes a piperazine ring substituted with a fluorophenyl group and a methoxyphenoxy moiety, contributing to its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The piperazine moiety is known for its ability to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction may influence mood regulation and exhibit antidepressant-like effects.
- Tyrosinase Inhibition : Similar compounds have been studied for their inhibitory effects on tyrosinase, an enzyme involved in melanin production. For instance, derivatives of piperazine have shown promising results as competitive inhibitors of tyrosinase, with significant implications for treating hyperpigmentation disorders .
- Antimicrobial Activity : Some studies suggest that piperazine derivatives possess antimicrobial properties, potentially making them candidates for developing new antibiotics .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Antidepressant | Serotonin receptor modulation | |
| Tyrosinase inhibition | Competitive inhibition | |
| Antimicrobial | Bacterial growth inhibition |
Case Study 1: Antidepressant Effects
A study evaluated the effects of various piperazine derivatives on serotonin receptors. The results indicated that compounds similar to This compound exhibited significant binding affinity to the serotonin transporter (SERT), suggesting potential antidepressant properties .
Case Study 2: Tyrosinase Inhibition
Research conducted on related compounds demonstrated that certain piperazine derivatives inhibited tyrosinase activity effectively. For instance, one derivative showed an IC50 value of 0.18 μM against Agaricus bisporus tyrosinase, indicating a potent antimelanogenic effect without cytotoxicity . This positions the compound as a potential treatment for conditions like melasma or age spots.
Case Study 3: Antimicrobial Properties
In another investigation, the antimicrobial efficacy of various piperazine derivatives was assessed against common bacterial strains. Results indicated that certain derivatives displayed significant antibacterial activity, suggesting their potential use in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
